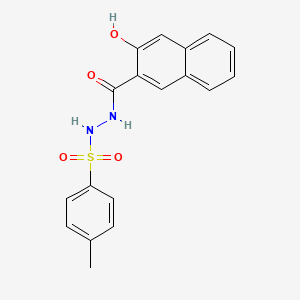

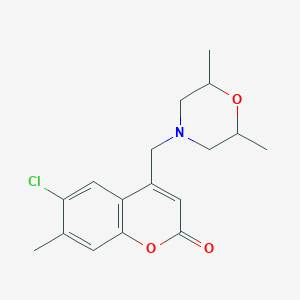

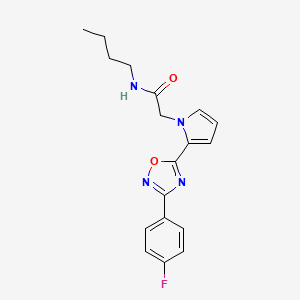

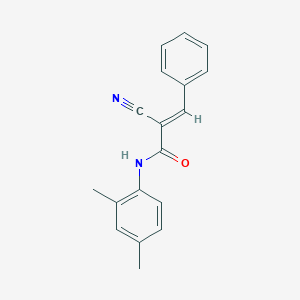

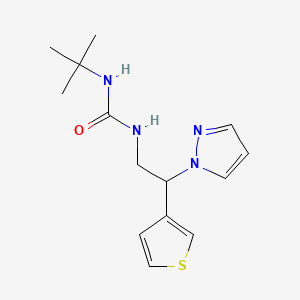

![molecular formula C19H13ClF2N2O2 B2548442 1-[(3-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide CAS No. 478065-96-2](/img/structure/B2548442.png)

1-[(3-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

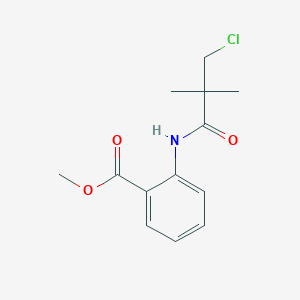

The compound "1-[(3-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide" is a complex molecule that likely exhibits a range of interactions and properties due to the presence of multiple functional groups and halogen substituents. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and can help infer some of the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related chlorophenylpyridinecarboxamides involves the reaction of substituted pyridinecarbonyl chlorides with amino chlorobenzenes . This suggests that the target compound could potentially be synthesized through a similar pathway, possibly involving the reaction of a suitable pyridinecarbonyl chloride with a 2,4-difluorophenylamine derivative. Additionally, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides from amines and chlorinated pyridine carboxylic acid derivatives indicates that halogenated pyridine carboxamides can be synthesized through amine acylation reactions .

Molecular Structure Analysis

The molecular structure of chloro{[N-methyl-N-(2′-pyridinecarboxamide)N′-(2′-pyridinecarboxamido)]-1,2-ethane}palladium(II) shows that the ligand can act as an N3-tridentate, coordinating to metal atoms via pyridine and amide nitrogen atoms . This implies that the target compound may also exhibit coordination capabilities, particularly if metals are present in the environment. The presence of chloro and fluoro substituents could influence the planarity and electronic distribution within the molecule, affecting its interaction with other molecules or metals.

Chemical Reactions Analysis

The papers do not provide specific reactions for the target compound. However, the presence of amide and halogen groups in the structure suggests that it could participate in various chemical reactions, such as nucleophilic substitution or hydrogen bonding interactions. The reactivity of the compound could be influenced by the electronic effects of the chloro and fluoro substituents, as well as the overall molecular geometry .

Physical and Chemical Properties Analysis

The physicochemical studies of N-(chlorophenyl)pyridinecarboxamides reveal that hydrogen bonding plays a significant role in the aggregation of these molecules . The melting temperatures of these compounds depend on lattice energy and molecular symmetry, following Carnelley’s rule, which could also be relevant for the target compound. The presence of intramolecular hydrogen bonds in related structures suggests that the target compound may also exhibit such interactions, potentially affecting its solubility, melting point, and other physical properties .

Applications De Recherche Scientifique

Environmental Impact and Toxicity of Chlorophenols

Chlorophenols (CPs) are widespread environmental contaminants that originate from agricultural and industrial activities. They are known for their resistance to natural degradation, leading to accumulation in various ecosystems. CPs have been studied for their acute and chronic toxic effects on aquatic organisms, particularly fish. Research highlights the oxidative stress, immune system alteration, endocrine disruption, and potential carcinogenic effects induced by CPs and their metabolic products. These effects are mediated through mechanisms such as the generation of reactive oxygen species, lipid peroxidation, oxidative DNA damage, and disruption of antioxidant systems. CPs also impact the number and function of immune cells, including B cells and macrophages, and interfere with hormonal levels and receptor functions. At higher concentrations, CPs can induce apoptosis through multiple pathways, while at lower concentrations, they may promote cell proliferation and foster a cancer-prone environment (Tingting Ge et al., 2017).

Chemical and Thermal Processes Involving Chlorophenols

Another aspect of CP research focuses on their role as precursors to dioxins in chemical and thermal processes, including Municipal Solid Waste Incineration (MSWI). CPs, including their mono- to pentachlorinated congeners, are significant due to their correlation with dioxin formation. This review summarizes concentrations of CPs and dioxins in different MSWI conditions, exploring pathways through which CPs contribute to dioxin formation. The study provides insight into the reactions involved and suggests potential mechanisms of CP conversion into more toxic and persistent compounds (Yaqi Peng et al., 2016).

Orientations Futures

Given the lack of information about this specific compound, future research could focus on its synthesis, characterization, and evaluation of its potential biological activities. Similar compounds have shown a range of biological activities, suggesting that this compound could also have interesting properties .

Propriétés

IUPAC Name |

1-[(3-chlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClF2N2O2/c20-14-3-1-2-12(8-14)10-24-11-13(4-7-18(24)25)19(26)23-17-6-5-15(21)9-16(17)22/h1-9,11H,10H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSLWRDBDNUWZNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClF2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(4-Morpholin-4-ylthian-4-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2548359.png)

![N-[(4-butyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2548361.png)

![6-Chloro-1-ethyl-3-methylpyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B2548366.png)

![3-[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-(2,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2548382.png)